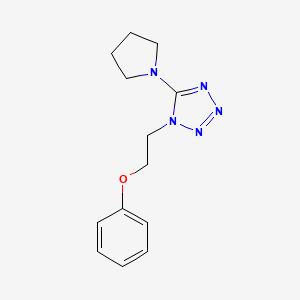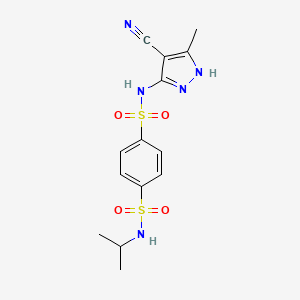
1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a cyano group and a methyl group, along with a benzene ring substituted with a propan-2-yl group and two sulfonamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Substitution on the benzene ring: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Sulfonamide formation: The sulfonamide groups are typically introduced through the reaction of the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting normal cellular processes. The sulfonamide groups are known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, potentially leading to antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-containing drug used as a COX-2 inhibitor.
Furosemide: A sulfonamide diuretic used to treat fluid retention.
Uniqueness
1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its combination of a pyrazole ring with a cyano group and a benzene ring with sulfonamide groups makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-N-propan-2-ylbenzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-9(2)18-24(20,21)11-4-6-12(7-5-11)25(22,23)19-14-13(8-15)10(3)16-17-14/h4-7,9,18H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFJROANLFWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
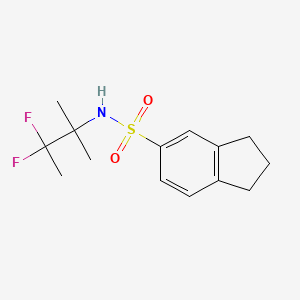
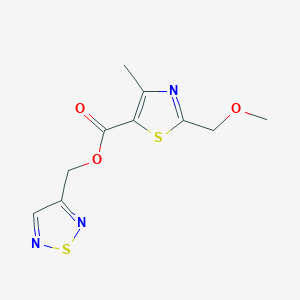
![3-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)-3-(3-methoxyphenyl)butanoic acid](/img/structure/B6981941.png)
![1-[[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B6981946.png)
![N-[2-fluoro-5-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]-2-phenylacetamide](/img/structure/B6981948.png)
![2-(Cyclopropylmethyl)-3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)propanoic acid](/img/structure/B6981955.png)
![4-Bromo-2-[[[1-(oxolan-3-yl)piperidin-4-yl]amino]methyl]phenol](/img/structure/B6981964.png)
![2-[3-Methoxy-4-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B6981967.png)
![8-methoxy-N-[1-(oxolan-3-yl)piperidin-4-yl]quinolin-6-amine](/img/structure/B6981975.png)
![2-(4-Bromo-3-fluorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethanol](/img/structure/B6981982.png)
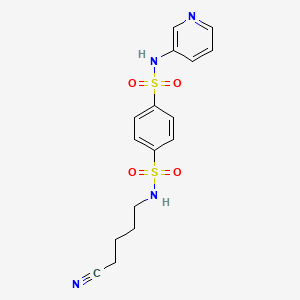
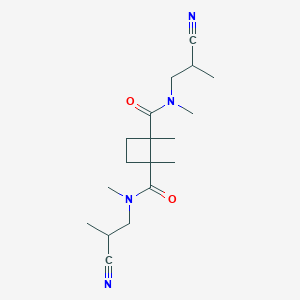
![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)
